molecular formula C26H31N3O5 B612032 Luminespib CAS No. 747412-49-3

Luminespib

Cat. No. B612032
M. Wt: 465.54
InChI Key: NDAZATDQFDPQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08487095B2

Procedure details

A stirred suspension of 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide (7.76 g, 15 mmol, containing about 9 wt % TBME) in acetone (15 ml) is warmed to 35° C. To the mixture is added a solution of methanesulfonic acid (1.43 g, 14.85 mmol) in water (3.33 g) over 20 min. After 15 min, the solution is warmed to 45° C. and clear filtered into a warm flask (about 45° C.). The filter is rinsed with acetone/water 9:1 (v/v, 12 ml). The 45° C. warm filtrate is diluted with acetone (53 ml) over 30 min and seeded with 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide methanesulfonic acid salt (4 mg) whereupon crystallization begins. After 1 h at 45° C. acetone (30 ml) is added. The suspension is stirred at 45° C. for 1 h before it is cooled to 24° C. over 90 min. TBME (20 ml) is added, and the suspension is stirred at about 24° C. for 15 h. Two more portions of TBME (20 ml each) are added followed by 2 h stirring each time. Thereafter, the suspension is cooled to 0-5° C. and stirred for 3 h before it is filtered. The filter cake is washed with acetone/tert-butyl methyl ether 3:1 (v/v) and dried under reduced pressure at 50° C. for about 17 h to give 7.18 g (85%) of the title compound as a white, crystalline powder.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
3.33 g
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([CH2:17][N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)=[CH:13][CH:12]=2)=[C:9]([C:24]2[CH:29]=[C:28]([CH:30]([CH3:32])[CH3:31])[C:27]([OH:33])=[CH:26][C:25]=2[OH:34])[O:8][N:7]=1)=[O:5])[CH3:2].[CH3:35][S:36]([OH:39])(=[O:38])=[O:37]>CC(C)=O.O>[S:36]([OH:39])(=[O:38])(=[O:37])[CH3:35].[CH2:1]([NH:3][C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([CH2:17][N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)=[CH:13][CH:12]=2)=[C:9]([C:24]2[CH:29]=[C:28]([CH:30]([CH3:31])[CH3:32])[C:27]([OH:33])=[CH:26][C:25]=2[OH:34])[O:8][N:7]=1)=[O:5])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
7.76 g
Type
reactant
Smiles
C(C)NC(=O)C1=NOC(=C1C1=CC=C(C=C1)CN1CCOCC1)C1=C(C=C(C(=C1)C(C)C)O)O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
3.33 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred at 45° C. for 1 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is warmed to 45° C.
FILTRATION
Type
FILTRATION
Details
clear filtered into a warm flask (about 45° C.)
WASH
Type
WASH
Details
The filter is rinsed with acetone/water 9:1 (v/v, 12 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The 45° C. warm filtrate
ADDITION
Type
ADDITION
Details
is diluted with acetone (53 ml) over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
seeded with 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide methanesulfonic acid salt (4 mg) whereupon crystallization
ADDITION
Type
ADDITION
Details
After 1 h at 45° C. acetone (30 ml) is added
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 24° C. over 90 min
Duration
90 min
ADDITION
Type
ADDITION
Details
TBME (20 ml) is added
STIRRING
Type
STIRRING
Details
the suspension is stirred at about 24° C. for 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
Two more portions of TBME (20 ml each) are added
WAIT
Type
WAIT
Details
followed by 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirring each time
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the suspension is cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 3 h before it
Duration
3 h
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
The filter cake is washed with acetone/tert-butyl methyl ether 3:1 (v/v)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C. for about 17 h
Duration
17 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S(C)(=O)(=O)O.C(C)NC(=O)C1=NOC(=C1C1=CC=C(C=C1)CN1CCOCC1)C1=C(C=C(C(=C1)C(C)C)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.18 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.